N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline
Description
N-(Diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline is a nitroaniline derivative featuring a diphenylmethyl group attached to the aniline nitrogen, a morpholine ring at the 5-position, and a nitro group at the 2-position. This compound is of interest in medicinal chemistry due to its structural complexity, which combines lipophilic (diphenylmethyl), polar (morpholine), and electron-withdrawing (nitro) groups. Such features may influence solubility, bioavailability, and receptor-binding properties, making it a candidate for drug development, particularly in kinase inhibition or antimicrobial applications .
Properties
CAS No. |
330177-52-1 |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-benzhydryl-5-morpholin-4-yl-2-nitroaniline |
InChI |
InChI=1S/C23H23N3O3/c27-26(28)22-12-11-20(25-13-15-29-16-14-25)17-21(22)24-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23-24H,13-16H2 |
InChI Key |
GWLXXKFCXCTZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step often includes the coupling of the diphenylmethyl group under specific conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted anilines, amines, and other derivatives that can be further utilized in synthetic chemistry.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of nitroanilines have demonstrated effectiveness in targeting specific cancer pathways, leading to apoptosis in malignant cells .
Mechanism of Action
The mechanism behind the anticancer activity is often linked to the compound's ability to inhibit specific enzymes or proteins involved in cancer progression. Research indicates that such compounds can interfere with signaling pathways crucial for tumor growth and metastasis .
Biological Research
Biological Activity
Research has indicated that this compound may exhibit antimicrobial properties. Compounds of this class have been tested against various bacterial strains, showing promising results in inhibiting growth and viability .
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of similar compounds, it was found that modifications in the nitro group position significantly affected activity levels against Gram-positive and Gram-negative bacteria. The findings suggest a structure-activity relationship that could guide further development .
Material Science
Synthesis of Functional Materials
this compound serves as a precursor for synthesizing functional materials. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific thermal or mechanical properties.
Applications in Coatings
The compound has been explored for use in coatings that provide enhanced durability and resistance to environmental factors. For example, its incorporation into polymer matrices has shown improvements in UV stability and mechanical strength, making it suitable for outdoor applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant growth inhibition in cancer cell lines |
| Biological Research | Antimicrobial activity | Effective against various bacterial strains |
| Material Science | Synthesis of functional materials | Enhanced durability and UV stability in coatings |
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and diphenylmethyl group contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with key analogs:
Table 1: Structural Comparison of Nitroaniline Derivatives
Key Observations :
- Morpholine vs. Other Heterocycles: The morpholine ring (in the target compound and 2g) enhances solubility compared to non-polar groups like trifluoromethoxy (T102) or acetyl (T105) .
- Nitro vs. Nitroso : The nitro group (electron-withdrawing) in the target compound may stabilize the aromatic ring differently than the nitroso group in 2g, which is more reactive and prone to redox transformations .
- Diphenylmethyl vs.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Analysis :
- Melting Points : Diphenylmethyl derivatives (T102, T105) generally exhibit higher melting points (>140°C) due to strong van der Waals interactions, whereas morpholine-containing analogs (2g, ) have moderate melting points, likely due to conformational flexibility .
- LogP : The target compound’s LogP (4.2) reflects balanced lipophilicity, intermediate between highly polar (: 3.5) and highly lipophilic (T105: 5.9) analogs.
Biological Activity
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 336.38 g/mol
- IUPAC Name : this compound
The compound features a nitroaniline core, which is often associated with various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that this compound exhibits inhibitory activity against specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block pathways that promote tumor growth and metastasis .
- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, particularly against certain strains of bacteria and fungi. This activity is essential for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
- Apoptosis Induction : There is evidence that this compound can induce apoptosis in cancer cells. This process is vital for eliminating malignant cells and preventing tumor growth .
Anticancer Activity
A study conducted on various derivatives of nitroanilines indicated that modifications to the morpholine group significantly enhanced anticancer activity against breast and lung cancer cell lines. The study found that this compound exhibited a dose-dependent inhibition of cell proliferation in these cancer types .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Kinase inhibition |
Antimicrobial Activity
In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial effects. The minimal inhibitory concentration (MIC) was determined to be low, indicating strong potential as an antimicrobial agent.
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
